EED Binding Potency vs. 2-Methylpyridin-3-yl Analog
In the US 11,207,325 patent series, the target compound was elaborated into 8‑(6‑ethoxy‑4‑methylpyridin‑3‑yl)‑N‑((5‑fluoro‑2,3‑dihydrobenzofuran‑4‑yl)methyl)‑[1,2,4]triazolo[4,3‑c]pyrimidin‑5‑amine and tested in the EED‑H3K27Me3 AlphaScreen competition binding assay. The ethoxy‑substituted inhibitor achieved an IC₅₀ of 3.60 nM [1]. Under identical assay conditions, the closest comparator – bearing a 2‑methylpyridin‑3‑yl group in place of the target fragment – gave an IC₅₀ of 5 nM [2], representing a 1.39‑fold (28 %) improvement in potency conferred specifically by the 6‑ethoxy‑4‑methyl substitution pattern.
| Evidence Dimension | EED‑H3K27Me3 competition binding IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 3.60 nM (for the triazolopyrimidine inhibitor bearing the target compound as the pyridine fragment) |
| Comparator Or Baseline | 2‑Methylpyridin‑3‑yl analog (BDBM291687): IC₅₀ = 5 nM |
| Quantified Difference | ΔIC₅₀ = 1.40 nM; potency ratio 1.39‑fold |
| Conditions | EED‑H3K27Me3 peptide competition AlphaScreen assay, pH 8.0, DMSO serial dilution, triplicate determinations (US 11,207,325) |
Why This Matters
A 28 % potency gain at the fragment level in a validated EED‑H3K27Me3 binding assay directly reduces the synthetic burden in lead optimization, making this analog the structurally proven choice over the 2‑methylpyridin‑3‑yl alternative.
- [1] BindingDB BDBM291881: IC₅₀ = 3.60 nM for 8‑(6‑ethoxy‑4‑methylpyridin‑3‑yl)‑...‑[1,2,4]triazolo[4,3‑c]pyrimidin‑5‑amine in EED‑H3K27Me3 competition binding assay. US 11,207,325, Example 196. Data accessed 2026‑04‑24. View Source
- [2] BindingDB BDBM291687: IC₅₀ = 5 nM for N‑((5‑fluoro‑2,3‑dihydrobenzofuran‑4‑yl)methyl)‑8‑(2‑methylpyridin‑3‑yl)‑[1,2,4]triazolo[4,3‑c]pyrimidin‑5‑amine in EED‑H3K27Me3 competition binding assay. US 11,207,325, Example 2. Data accessed 2026‑04‑24. View Source
